

Application Note: Flow Cytometry Analysis of Grancalcin in Human Leukocyte Subsets

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Compound of Interest

Compound Name: *grancalcin*

Cat. No.: *B1175175*

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Audience: Researchers, scientists, and drug development professionals.

Introduction **Grancalcin** (GCA) is a 28-kDa calcium-binding protein belonging to the penta-EF-hand protein family. It is predominantly expressed in the cytoplasm of myeloid lineage leukocytes, particularly neutrophils and monocytes/macrophages.[1][2][3][4] Upon cellular activation and an increase in intracellular calcium, **grancalcin** can translocate to granule and plasma membranes, suggesting its involvement in key cellular processes.[1] While its precise functions are still under investigation, studies have implicated **grancalcin** in neutrophil adhesion, degranulation, apoptosis, and the modulation of inflammatory responses.[1][2][3][4] Recent findings have highlighted its role as a secreted factor from myeloid cells that can instigate obesity-induced insulin resistance and contribute to skeletal aging.[5][6]

This application note provides a detailed protocol for the identification and quantification of intracellular **grancalcin** expression across various human leukocyte subsets using multi-color flow cytometry.

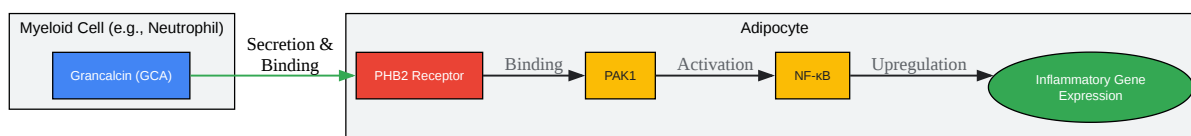
Application Data: Grancalcin Expression Profile

Flow cytometry analysis reveals a distinct expression pattern of **grancalcin**, primarily restricted to myeloid cells. The following table summarizes the relative expression levels of **grancalcin** in major leukocyte populations based on published findings.

Leukocyte Subset	Lineage Markers	Grancalcin Expression Level	References
Neutrophils	CD45+, SSC-High, CD16+	High	[1] [3] [4] [7]
Eosinophils	CD45+, SSC-High, CD16-	Low / Negative	[8] [9]
Monocytes	CD45+, SSC-Int, CD14+	High	[3] [4] [7]
B Lymphocytes	CD45+, SSC-Low, CD19+	Negative	
T Lymphocytes	CD45+, SSC-Low, CD3+	Negative	
NK Cells	CD45+, SSC-Low, CD3-, CD56+	Negative	

Signaling Pathway Involving Grancalcin

Recent research has identified a signaling pathway initiated by secreted **grancalcin** from myeloid cells, which contributes to metabolic inflammation. **Grancalcin** acts as a ligand, binding to the Prohibitin-2 (PHB2) receptor on adipocytes, triggering a downstream cascade that activates NF- κ B and promotes an inflammatory response.[\[5\]](#)



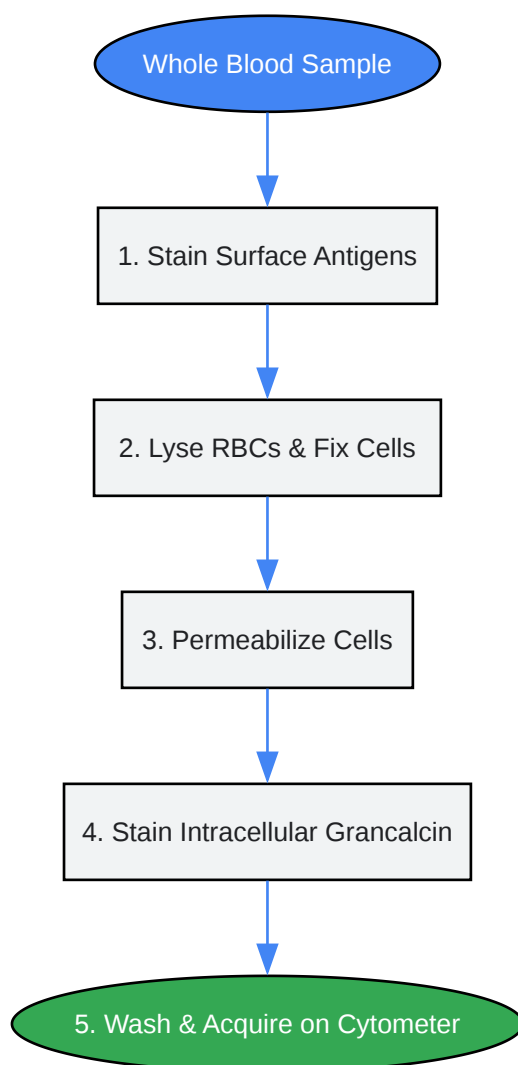
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Caption: **Grancalcin**-mediated inflammatory signaling in adipocytes.

Experimental Protocol: Intracellular Grancalcin Staining

This protocol details a method for analyzing intracellular **grancalcin** in leukocyte subsets from human whole blood. The procedure involves staining cell surface markers to identify cell populations, followed by fixation, permeabilization, and intracellular staining of **grancalcin**.^[10]

Workflow Overview



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Caption: Experimental workflow for intracellular **grancalcin** analysis.

1. Materials and Reagents

- Sample: Human whole blood collected in K2-EDTA or Sodium Heparin tubes.
- Antibody Panel: Fluorochrome-conjugated monoclonal antibodies for surface and intracellular targets.
- Buffers:
 - Phosphate-Buffered Saline (PBS)
 - Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS)
 - RBC Lysis/Fixation Buffer (Commercial buffers are recommended for consistency)
 - Permeabilization Buffer (e.g., saponin- or Triton™ X-100-based)
- Controls:
 - Fluorescence Minus One (FMO) controls for each fluorochrome.
 - Isotype control for the anti-**Grancalcin** antibody.
- Equipment:
 - Flow cytometer
 - Vortex mixer
 - Centrifuge
 - Micropipettes

Antibody Staining Panel

Target	Fluorochrome	Purpose
CD45	e.g., APC-H7	Pan-leukocyte marker
CD16	e.g., PE-Cy7	Neutrophil, NK cell, non-classical monocyte marker
CD14	e.g., APC	Monocyte marker
CD3	e.g., PerCP	T lymphocyte marker
CD19	e.g., BV421	B lymphocyte marker
CD56	e.g., PE	NK cell marker
Grancalcin	e.g., Alexa Fluor 488	Intracellular target
Isotype Control	e.g., Alexa Fluor 488	Background staining control for Grancalcin

2. Step-by-Step Procedure

a. Cell Surface Staining[\[11\]](#)

- Pipette 100 μ L of anticoagulated whole blood into a 5 mL polystyrene flow cytometry tube.
- Add the pre-titrated surface antibody cocktail (CD45, CD16, CD14, CD3, CD19, CD56) to the tube.
- Vortex gently and incubate for 20-30 minutes at room temperature, protected from light.

b. Red Blood Cell Lysis and Fixation[\[10\]](#)

- Following surface staining incubation, add 2 mL of a commercial 1X RBC Lysis/Fixation buffer to each tube.
- Vortex immediately and incubate for 10-15 minutes at room temperature, protected from light. This step lyses red blood cells and fixes the leukocytes.
- Centrifuge the tubes at 400-500 x g for 5 minutes.

- Aspirate the supernatant carefully, leaving the leukocyte pellet.

c. Permeabilization and Intracellular Staining[\[10\]](#)

- Wash the cell pellet by resuspending in 2 mL of PBS, centrifuging at 400-500 x g for 5 minutes, and decanting the supernatant.
- Resuspend the pellet in 100 µL of Permeabilization Buffer.
- Add the pre-titrated anti-**Grancalcin** antibody or its corresponding isotype control to the appropriate tubes.
- Vortex gently and incubate for 30 minutes at room temperature, protected from light.

d. Final Wash and Data Acquisition

- Add 2 mL of Permeabilization Buffer to each tube and centrifuge at 400-500 x g for 5 minutes.
- Aspirate the supernatant.
- Resuspend the final cell pellet in 300-400 µL of Flow Cytometry Staining Buffer.
- Acquire the samples on a flow cytometer as soon as possible. Fixed cells should be analyzed within 24 hours for best results.[\[10\]](#)

3. Gating Strategy and Data Analysis

- Leukocyte Gate: Create a primary gate on CD45-positive cells to select all leukocytes.
- Subset Identification: From the CD45+ gate, use a Side Scatter (SSC-A) versus CD14 plot and an SSC-A vs CD16 plot to identify the major populations:
 - Neutrophils: SSC-High, CD16-High, CD14-Low
 - Monocytes: SSC-Intermediate, CD14-High
 - Lymphocytes: SSC-Low, CD14-Negative

- **Lymphocyte Subsets:** From the lymphocyte gate, use CD3, CD19, and CD56 to identify T cells (CD3+), B cells (CD19+), and NK cells (CD3-, CD56+).
- **Grancalcin Expression:** For each gated population, create a histogram for the **grancalcin**-conjugated fluorochrome (e.g., Alexa Fluor 488). Compare the signal of the **grancalcin**-stained sample to the isotype control to determine positive expression. Data can be reported as the percentage of **grancalcin**-positive cells (%) or the Mean Fluorescence Intensity (MFI).

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